N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Overview
Description
“N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1087351-66-3 . It has a molecular weight of 179.69 and its IUPAC name is N-methyl-2-tetrahydro-2H-pyran-4-ylethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Transformations in Tetrahydropyran Series : A study by Arutyunyan et al. (2017) explored the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones. This reaction produced secondary amines in the tetrahydropyran series, demonstrating the chemical versatility of compounds related to N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (Arutyunyan et al., 2017).
Synthesis of Diamides : Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. This study highlights the potential of using related compounds in the synthesis of medically relevant molecules (Agekyan & Mkryan, 2015).
Process Development for CCR5 Antagonist : Hashimoto et al. (2002) developed an efficient synthesis process for a key intermediate in the production of TAK-779, a CCR5 antagonist. This work underscores the role of compounds like this compound in pharmaceutical synthesis (Hashimoto et al., 2002).
Medicinal Chemistry and Biological Applications
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) investigated the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes with tridentate ligands, including structures related to this compound. This suggests potential applications in understanding DNA interactions and anticancer research (Kumar et al., 2012).
Inhibition of the F-Box Protein SKP2 : Shouksmith et al. (2015) synthesized analogues of the tetrahydropyran derivative, which was reported to disrupt the SCFSKP2 E3 ligase complex, indicating the relevance of related compounds in cancer therapy research (Shouksmith et al., 2015).
Chemical Methodology and Synthetic Applications
Novel Synthesis Strategies : Someswarao et al. (2018) developed a strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This highlights the utility of related compounds in creating complex chemical architectures, integral to many natural products (Someswarao et al., 2018).
Highly Diastereoselective Synthesis : Korotaev et al. (2017) demonstrated the highly diastereoselective synthesis of 2,3,4-trisubstituted chromanes using related compounds. Such methodologies are crucial in the field of stereochemistry and drug synthesis (Korotaev et al., 2017).
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBMZJKYRODOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087351-66-3 | |
Record name | N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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